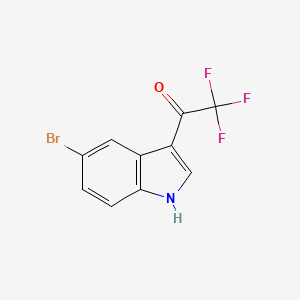

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C10H8BrNO . It is a solid substance and is used in various chemical reactions due to its unique structure.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the bromo group at the 5th position of the indole ring and the trifluoroethanone group attached to the indole ring at the 3rd position makes this compound unique .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution reactions at the C3 position of the indole ring, nucleophilic substitutions, and oxidations .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 238.08 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用

Synthesis and Reactions

Amine-induced Rearrangements : The reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone and its derivatives with primary amines can lead to the production of rearranged amides, which can be further processed to produce β-substituted tryptamines or hydrolyzed to produce substituted indole-3-acetic acids. This process involves a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).

Formation of Novel Ligands and Metallocene Complexes : Cross-coupling reactions of 2-bromo-1H-indene with derivatives like 1H-pyrrole and 1H-indole are used to obtain novel ligands containing azole fragments. These ligands are utilized to create semisandwich complexes of zirconium and hafnium, which have applications in polymerization catalysis (Lebedev et al., 2009).

Characterization of Organic Compounds : The compound 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole has been characterized for its crystal structure, Hirshfeld surface, and thermal analysis. This research aids in understanding the molecular interactions and stability of such compounds (Barakat et al., 2017).

Chemoenzymatic Synthesis : In the pursuit of synthesizing an Odanacatib precursor, a process involving the chemical synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using stereocomplementary alcohol dehydrogenases has been studied. This is significant for developing stereoselective routes towards specific medicinal compounds (González-Martínez, Gotor & Gotor‐Fernández, 2019).

Antimicrobial Activity : N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have shown significant antibacterial and antifungal activities. This highlights the potential for developing new antimicrobial agents (Sujatha, Shilpa & Gani, 2019).

Synthesis of Fluorine Compounds : A method involving the unusual Grignard reaction of halothane with ketones has been utilized for the synthesis of fluorine compounds, demonstrating the versatility of halogenated ketones in organic synthesis (Takagi et al., 1992).

Antibacterial and Antifungal Activities of Difluoromethylated Compounds : The strategic synthesis of difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones has shown good yields and noteworthy antibacterial and antifungal properties (Chundawat et al., 2016).

Synthesis of Indoles and Indolines : The intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes leads to the synthesis of substituted indolines and indoles, important in pharmaceutical chemistry (Dunetz & Danheiser, 2005).

Safety and Hazards

将来の方向性

Indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, have immense potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as optimizing its synthesis for large-scale production.

特性

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBUKNJLDXQMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2665783.png)

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)

![2-(Bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)

![N-(2-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2665792.png)

![1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2665799.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)